1-ethyl-N'-hexadecanoyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE is a complex organic compound with the molecular formula C28H43N3O4 and a molecular weight of 485.673 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the carboxylic acid with hexadecanoyl hydrazide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, to introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE can be compared with other similar compounds, such as:
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE: This compound has a phenylacetyl group instead of a hexadecanoyl group, leading to different chemical and biological properties.
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE: This compound has a tetradecanoyl group, which affects its solubility and reactivity.
1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE: This compound has a hexanoyl group, resulting in different physical and chemical properties.
Properties
Molecular Formula |
C28H43N3O4 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
1-ethyl-N'-hexadecanoyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C28H43N3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-24(32)29-30-27(34)25-26(33)22-19-17-18-20-23(22)31(4-2)28(25)35/h17-20,33H,3-16,21H2,1-2H3,(H,29,32)(H,30,34) |
InChI Key |
UTDGSESHXYNHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origin of Product |
United States |
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